molecular formula C7H15NO3S B14361087 (Cyclohexylmethyl)sulfamic acid CAS No. 93472-57-2

(Cyclohexylmethyl)sulfamic acid

Cat. No.: B14361087
CAS No.: 93472-57-2
M. Wt: 193.27 g/mol
InChI Key: PQULSVVANDRAIG-UHFFFAOYSA-N
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Description

(Cyclohexylmethyl)sulfamic acid is a chemical compound known for its unique properties and applications. It is a derivative of sulfamic acid, where a cyclohexylmethyl group is attached to the nitrogen atom. This compound is of interest in various fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Cyclohexylmethyl)sulfamic acid can be synthesized through the reaction of cyclohexylmethylamine with sulfamic acid. The reaction typically involves mixing the amine with sulfamic acid in an appropriate solvent, such as water or an alcohol, and heating the mixture to facilitate the reaction. The product is then purified through recrystallization or other suitable methods.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: (Cyclohexylmethyl)sulfamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions where the sulfamic group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation typically yields sulfonic acids, while reduction can produce amines.

Scientific Research Applications

(Cyclohexylmethyl)sulfamic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a building block for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a corrosion inhibitor in various industrial processes.

Mechanism of Action

The mechanism of action of (cyclohexylmethyl)sulfamic acid involves its interaction with molecular targets such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved may include inhibition of metabolic processes or disruption of cellular functions.

Comparison with Similar Compounds

    Sulfamic Acid: The parent compound, known for its use in cleaning agents and as a precursor to sweet-tasting compounds.

    Cyclohexylamine: A related amine that serves as a building block for various chemical syntheses.

    Sulfonic Acids: Compounds with similar functional groups that exhibit comparable reactivity.

Uniqueness: (Cyclohexylmethyl)sulfamic acid is unique due to the presence of the cyclohexylmethyl group, which imparts distinct physical and chemical properties. This structural feature enhances its stability and reactivity, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

93472-57-2

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

cyclohexylmethylsulfamic acid

InChI

InChI=1S/C7H15NO3S/c9-12(10,11)8-6-7-4-2-1-3-5-7/h7-8H,1-6H2,(H,9,10,11)

InChI Key

PQULSVVANDRAIG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNS(=O)(=O)O

Origin of Product

United States

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